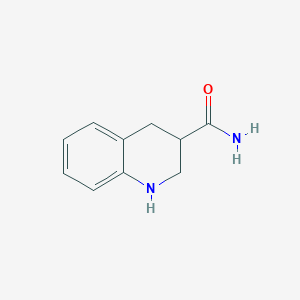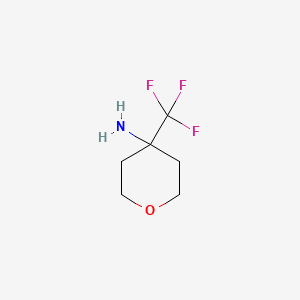
4-(Trifluoromethyl)oxan-4-amine
Overview
Description
“4-(Trifluoromethyl)oxan-4-amine” is a chemical compound with potential applications in various fields of research and industry. It is also known as "[4-(trifluoromethyl)oxan-4-yl]methanamine hydrochloride" .
Synthesis Analysis
The synthesis of trifluoromethyl amines has been achieved through various methods. One such method involves a formal Umpolung strategy from the bench-stable precursor (Me4N)SCF3 . This method is rapid, operationally simple, and highly selective. It proceeds via a formal Umpolung reaction of the SCF3 with the amine, giving quantitative formation of thiocarbamoyl fluoride intermediates within minutes that can readily be transformed to N-CF3 .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)oxan-4-amine” is represented by the formula C6H10F3NO . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
Trifluoromethylation reactions have been studied extensively. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 have been reported . These reactions are considered important for constructing carbon–CF3 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)oxan-4-amine” include its molecular weight and formula, which are 205.6 g/mol and C6H11ClF3NO, respectively. More detailed information about its physical and chemical properties can be found in various databases .Scientific Research Applications
One-Pot Synthesis of Trifluoromethyl Amines
- Application Summary : This compound is used in a newly developed method for the trifluoromethylation of secondary amines. The method has been successfully extended to the configuration of perfluoroalkyl amines .
- Methods and Procedures : The method involves the use of CF3SO2Na-based trifluoromethylation. The thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .
- Results and Outcomes : The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .
Design and Synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives
- Application Summary : A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors .
- Methods and Procedures : The compounds were designed and synthesized through a structural optimization strategy. Their anticancer activities were evaluated by the MTT assay .
- Results and Outcomes : Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells .
Reduction of 4′-(trifluoromethyl)acetophenone
- Application Summary : A ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .
- Methods and Procedures : The method involves the use of recombinant E. coli cells expressing VsTA .
- Results and Outcomes : The method successfully reduced TAP to (S)-TPE .
[4-(Trifluoromethyl)oxan-4-yl]methanamine Hydrochloride
- Application Summary : This compound is a chemical intermediate used in the synthesis of various pharmaceutical and chemical products .
- Methods and Procedures : The specific methods and procedures for using this compound would depend on the particular synthesis process in which it is being used .
- Results and Outcomes : The outcomes would also depend on the specific synthesis process. However, this compound is generally used because of its ability to introduce a trifluoromethyl group into a molecule, which can have various effects on the properties of the final product .
Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
- Application Summary : A ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .
- Methods and Procedures : The method involves the use of recombinant E. coli cells expressing VsTA .
- Results and Outcomes : The method successfully reduced TAP to (S)-TPE .
Safety And Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)benzylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for “4-(Trifluoromethyl)oxan-4-amine” and similar compounds are promising. The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . As organofluorine compounds are used increasingly in everyday applications, further landmark achievements are expected in the fields of fluorination and fluoroalkylation .
properties
IUPAC Name |
4-(trifluoromethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)1-3-11-4-2-5/h1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPKOOYOCPVXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)oxan-4-amine | |
CAS RN |
1269151-37-2 | |
| Record name | 4-(trifluoromethyl)oxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
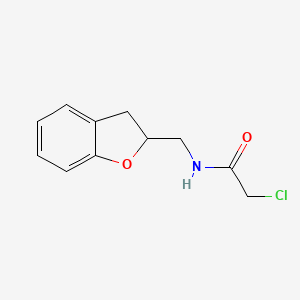
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)
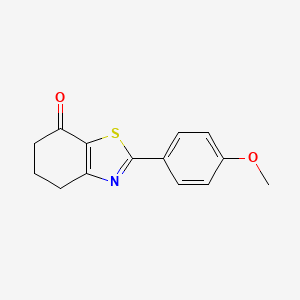
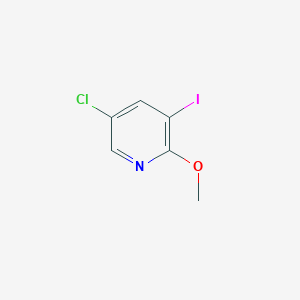
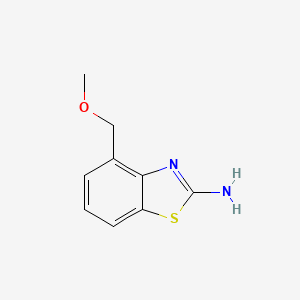
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
